molecular formula C11H13BrFN B2853123 6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline CAS No. 2287298-78-4

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline

Cat. No. B2853123
CAS RN: 2287298-78-4
M. Wt: 258.134
InChI Key: ZYLFZNBOMLJCDZ-UHFFFAOYSA-N
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Description

6-Bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline is a synthetic compound that has been widely studied for its potential pharmacological properties. This compound has been found to have significant effects on various biological systems, making it a promising candidate for further research.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Isoquinoline derivatives have been synthesized through reactions involving activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, yielding compounds with potential applications in medicinal chemistry and drug synthesis (Yavari, Hossaini, & Sabbaghan, 2006).
  • The telescoping process has been applied to improve the synthesis of key intermediates in drug discoveries, demonstrating how process optimization can enhance yield and purity in medicinal chemistry applications (Nishimura & Saitoh, 2016).
  • Studies on bromoethoxyisoquinolines with potassium amide in liquid ammonia revealed nucleophilic substitution reactions that could be significant for the development of new synthetic methodologies (Sanders, Dijk, & Hertog, 2010).

Biological Activities and Applications

  • Some newly synthesized thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline derivatives have shown significant antibacterial activity against various pathogenic strains, suggesting their potential as novel antimicrobial agents (Abdel‐Wadood et al., 2014).
  • A study on the regioselective synthesis of indolizines and pyrrolo[2,1-a]isoquinolines revealed compounds with potent antimycobacterial activity, highlighting their potential use in tuberculosis treatment (Muthusaravanan, Perumal, Yogeeswari, & Sriram, 2010).

Material Science and Photolabile Protecting Groups

  • Brominated hydroxyquinoline has been identified as an effective photolabile protecting group with sensitivity to multiphoton excitation, showing promise for applications in the controlled release of biological messengers (Fedoryak & Dore, 2002).

properties

IUPAC Name

6-bromo-2-ethyl-8-fluoro-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-2-14-4-3-8-5-9(12)6-11(13)10(8)7-14/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLFZNBOMLJCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C(=CC(=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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